[4-(1H-Pyrrol-1-yl)phenyl]methanol
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Overview
Description
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C11H11NO . It is also known by other names such as (4-pyrrol-1-ylphenyl)methanol and 4- (1H-Pyrrol-1-yl)benzyl alcohol .
Molecular Structure Analysis
The molecular weight of “[4-(1H-Pyrrol-1-yl)phenyl]methanol” is 173.21 g/mol . The InChIKey, a unique identifier for the compound, is LQQQPLUFBVYLRE-UHFFFAOYSA-N . The compound has a rotatable bond count of 2 .Physical And Chemical Properties Analysis
“[4-(1H-Pyrrol-1-yl)phenyl]methanol” has a molecular weight of 173.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 173.084063974 g/mol . The topological polar surface area is 25.2 Ų .Scientific Research Applications
Synthesis Methods and Derivatives
- One-Pot Synthesis: Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, which is economical for the synthesis of pyrrole derivatives with good yields (Kaur & Kumar, 2018).
- Antimicrobial Activity: Kumar et al. (2012) synthesized a series of pyridin-4-yl)methanone derivatives that showed significant antimicrobial activity, highlighting the potential of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2012).
- Manganese Dioxide Promoted Cyclization: Aiello, Garofalo, and Grande (2010) reported the preparation of 9H-pyrrolo[1,2-a]indol-9-ones via sequential oxidation of [2-(1H-pyrrol-1-yl)phenyl]methanols promoted by active manganese dioxide, offering a mild approach for synthesizing pyrrolo[1,2-a]indol derivatives (Aiello et al., 2010).
Chemical Transformations and Structural Analysis
- Reduction of Acylpyrroles: Kimbaris and Varvounis (2000) explored the reduction of acylpyrroles, contributing to the synthesis of novel pyrrolo[1,2-b]cinnolin-10-one derivatives, expanding the chemical versatility of pyrrole derivatives (Kimbaris & Varvounis, 2000).
- Urea Synthesis: Sarantou and Varvounis (2022) demonstrated methods for synthesizing 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea from [2-(1H-pyrrol-1-yl)phenyl]methanones, showing the potential for producing functionalized urea derivatives (Sarantou & Varvounis, 2022).
- Crystal Structure Analysis: Yang, Feng, and Yin (2018) analyzed the crystal structure of a pyrrole derivative, contributing to a deeper understanding of the molecular interactions and structural characteristics of these compounds (Yang, Feng, & Yin, 2018).
Potential Therapeutic Applications
- Aldose Reductase Inhibitor Preparation: Kontonikas et al. (2019) improved the preparation methodology for an active and selective aldose reductase inhibitor, showcasing the therapeutic relevance of pyrrole derivatives (Kontonikas et al., 2019).
Novel Compound Synthesis
- Synthesis of Novel Pyrazoline Derivatives: Ravula et al. (2016) synthesized novel pyrazoline derivatives for potential anti-inflammatory and antibacterial applications, demonstrating the broad applicability of pyrrole-based compounds (Ravula et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-8,13H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQQPLUFBVYLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344785 |
Source
|
Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1H-Pyrrol-1-yl)phenyl]methanol | |
CAS RN |
143426-51-1 |
Source
|
Record name | [4-(1H-Pyrrol-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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